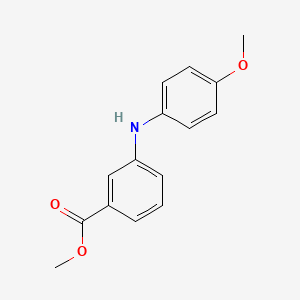
METHYL 3-((4-METHOXYPHENYL)AMINO)BENZOATE
Overview
Description
METHYL 3-((4-METHOXYPHENYL)AMINO)BENZOATE is an organic compound with the molecular formula C15H15NO3 It is a derivative of benzoic acid and is characterized by the presence of a methoxy group and an anilino group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-((4-METHOXYPHENYL)AMINO)BENZOATE typically involves the esterification of benzoic acid derivatives with methanol in the presence of a catalyst. One common method involves the reaction of 3-amino-4-methoxybenzaniline with methyl benzoate under acidic conditions . The reaction is carried out at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous flow process. This involves the use of a benzoic acid derivative, methanol, and a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated and refluxed to ensure complete conversion of the reactants to the desired ester product .
Chemical Reactions Analysis
Types of Reactions
METHYL 3-((4-METHOXYPHENYL)AMINO)BENZOATE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of a phenol derivative.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Formation of phenol derivatives.
Reduction: Formation of amino derivatives.
Substitution: Introduction of nitro, sulfonic, or other functional groups onto the benzene ring.
Scientific Research Applications
METHYL 3-((4-METHOXYPHENYL)AMINO)BENZOATE has several applications in scientific research:
Mechanism of Action
The mechanism of action of METHYL 3-((4-METHOXYPHENYL)AMINO)BENZOATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: An ester of benzoic acid and methanol, used in perfumery and as a solvent.
Ethyl benzoate: Similar to methyl benzoate but with an ethyl group instead of a methyl group, used in flavorings and fragrances.
Propyl benzoate: Another ester of benzoic acid, used in various industrial applications.
Uniqueness
METHYL 3-((4-METHOXYPHENYL)AMINO)BENZOATE is unique due to the presence of both a methoxy group and an anilino group on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Properties
CAS No. |
579510-29-5 |
|---|---|
Molecular Formula |
C15H15NO3 |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
methyl 3-(4-methoxyanilino)benzoate |
InChI |
InChI=1S/C15H15NO3/c1-18-14-8-6-12(7-9-14)16-13-5-3-4-11(10-13)15(17)19-2/h3-10,16H,1-2H3 |
InChI Key |
SKQJOMNLPVBZED-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC=CC(=C2)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
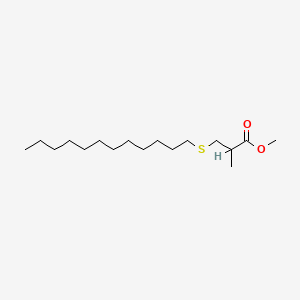
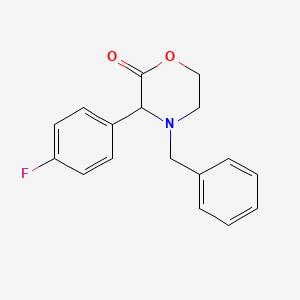
![6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B8795774.png)
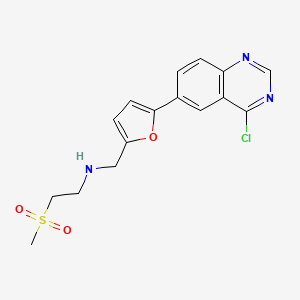
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3,3-diphenylpropan-1-one](/img/structure/B8795785.png)
![1H-Pyrrolo[2,3-b]pyridine-3-acetonitrile, 2-chloro-](/img/structure/B8795791.png)
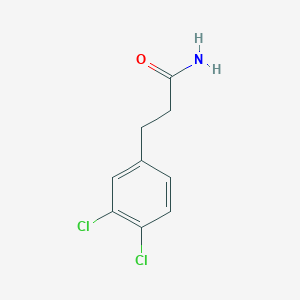
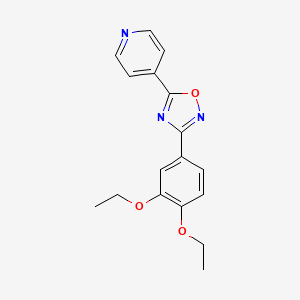
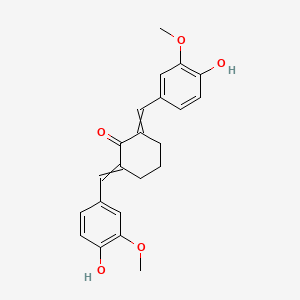
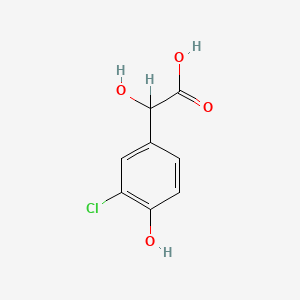
![3-Bromo-2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B8795839.png)
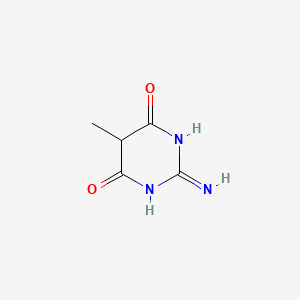

![2-[4-(chloroacetyl)piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B8795850.png)
